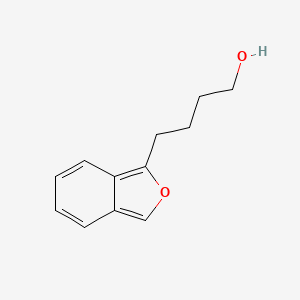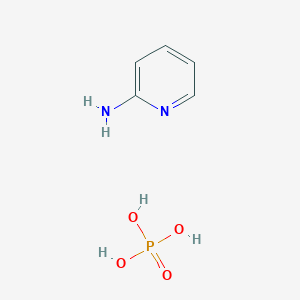
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole is a unique organosilicon compound characterized by its silole core structure. Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications. The presence of phenyl groups and methyl substituents in this compound further enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dichlorodiphenylsilane with lithium dimethylamide, followed by cyclization to form the silole ring . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silole hydrides.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Silole oxides.
Reduction: Silole hydrides.
Substitution: Brominated or nitrated silole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging due to its unique electronic properties.
Medicine: Explored for its potential as a drug delivery agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic properties. The silole core structure allows for efficient electron transport, making it a valuable component in electronic devices. The phenyl groups contribute to the compound’s stability and reactivity, enabling it to participate in various chemical reactions. Molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating processes such as charge transfer and energy conversion .
Vergleich Mit ähnlichen Verbindungen
- 1,1,4,5-Tetramethylindane
- 2-Benzyl-4,5-imidazoline
- 2-Methyl-4,5-dihydroimidazole
Comparison: Compared to these similar compounds, 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole stands out due to its unique silole core structure, which imparts distinct electronic properties. While compounds like 1,1,4,5-Tetramethylindane and 2-Benzyl-4,5-imidazoline also exhibit interesting chemical behaviors, the presence of silicon in the silole core provides enhanced stability and reactivity, making it particularly valuable in electronic and industrial applications .
Eigenschaften
CAS-Nummer |
110209-73-9 |
|---|---|
Molekularformel |
C18H20Si |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1,1-dimethyl-3,4-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C18H20Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
RAUKRHRNXNCNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



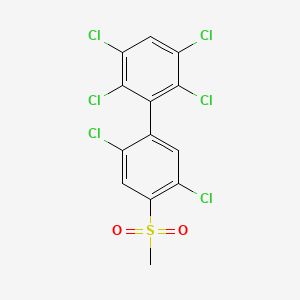
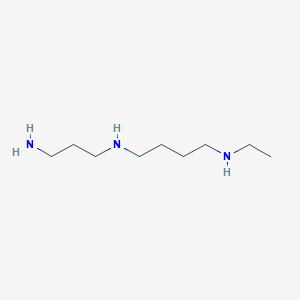


![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
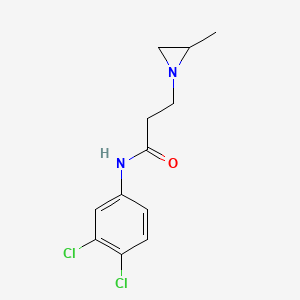
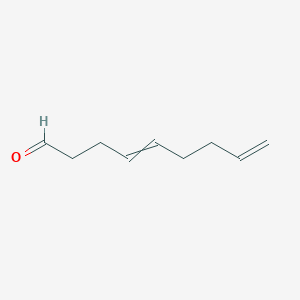
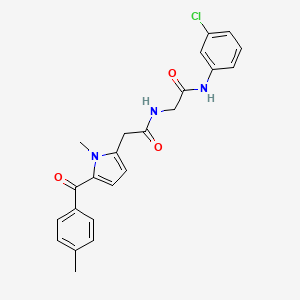
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
